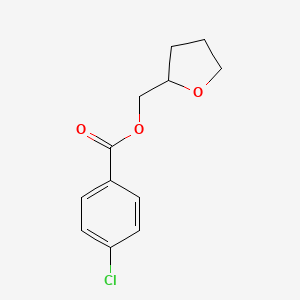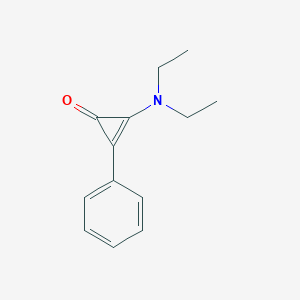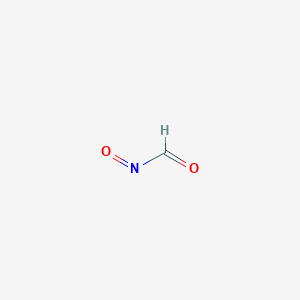
Allyl pentachlorocyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl pentachlorocyclopentadiene is a chemical compound characterized by the presence of an allyl group attached to a pentachlorocyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of allyl pentachlorocyclopentadiene typically involves the reaction of pentachlorocyclopentadiene with allyl halides under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Allyl pentachlorocyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Potassium hydroxide, amines, thiols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Allyl pentachlorocyclopentadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of allyl pentachlorocyclopentadiene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further pharmacological studies .
Comparaison Avec Des Composés Similaires
Pentachlorocyclopentadiene: Shares the pentachlorocyclopentadiene ring but lacks the allyl group.
Allyl chloride: Contains the allyl group but lacks the pentachlorocyclopentadiene ring.
Hexachlorocyclopentadiene: Similar structure but with an additional chlorine atom
Propriétés
Formule moléculaire |
C8H5Cl5 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-5-prop-2-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H5Cl5/c1-2-3-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2 |
Clé InChI |
CZGJHXSYYCHCMG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
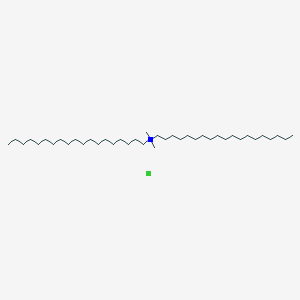
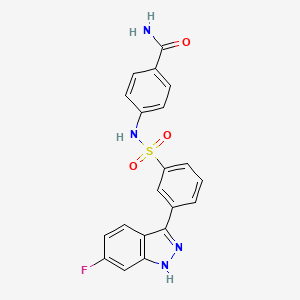
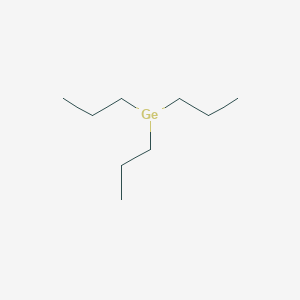
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
